![molecular formula C11H13NO2S B14206307 N-{4-[(Prop-2-en-1-yl)oxy]phenyl}-2-sulfanylacetamide CAS No. 827044-57-5](/img/structure/B14206307.png)
N-{4-[(Prop-2-en-1-yl)oxy]phenyl}-2-sulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(Prop-2-en-1-yl)oxy]phenyl}-2-sulfanylacetamide is an organic compound that features a phenyl ring substituted with a prop-2-en-1-yloxy group and a sulfanylacetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(Prop-2-en-1-yl)oxy]phenyl}-2-sulfanylacetamide typically involves the reaction of 4-hydroxyphenylacetic acid with prop-2-en-1-yl bromide to form the prop-2-en-1-yloxy derivative. This intermediate is then reacted with thioacetamide under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-{4-[(Prop-2-en-1-yl)oxy]phenyl}-2-sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group, yielding a simpler acetamide derivative.
Substitution: The prop-2-en-1-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Simplified acetamide derivatives.
Substitution: Various substituted phenylacetamide derivatives.
Aplicaciones Científicas De Investigación
N-{4-[(Prop-2-en-1-yl)oxy]phenyl}-2-sulfanylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-{4-[(Prop-2-en-1-yl)oxy]phenyl}-2-sulfanylacetamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. Additionally, the phenyl ring and prop-2-en-1-yloxy group can interact with hydrophobic pockets in proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-methoxyphenyl)-2-sulfanylacetamide
- N-(4-hydroxyphenyl)-2-sulfanylacetamide
- N-(4-chlorophenyl)-2-sulfanylacetamide
Uniqueness
N-{4-[(Prop-2-en-1-yl)oxy]phenyl}-2-sulfanylacetamide is unique due to the presence of the prop-2-en-1-yloxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This group can participate in additional chemical reactions, providing opportunities for further functionalization and derivatization.
Propiedades
Número CAS |
827044-57-5 |
|---|---|
Fórmula molecular |
C11H13NO2S |
Peso molecular |
223.29 g/mol |
Nombre IUPAC |
N-(4-prop-2-enoxyphenyl)-2-sulfanylacetamide |
InChI |
InChI=1S/C11H13NO2S/c1-2-7-14-10-5-3-9(4-6-10)12-11(13)8-15/h2-6,15H,1,7-8H2,(H,12,13) |
Clave InChI |
FYVTXJOCPYOYRT-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC1=CC=C(C=C1)NC(=O)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butanamide, 4,4,4-trifluoro-N-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B14206224.png)
![1-[(4-Ethynylphenyl)ethynyl]-4-iodo-2,5-dioctylbenzene](/img/structure/B14206230.png)
![2,3-Dibenzyl-5-methyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole](/img/structure/B14206232.png)
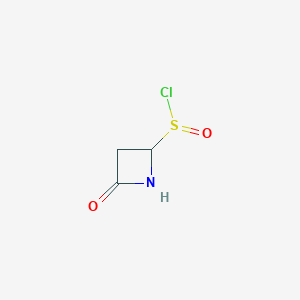
![1-(2-{[6-(2,4-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B14206251.png)
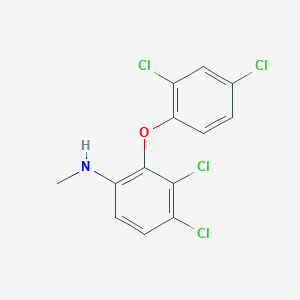
![Benzamide, N-[2-(2,5-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14206259.png)
![6-[5-(2-Phenylethenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14206267.png)
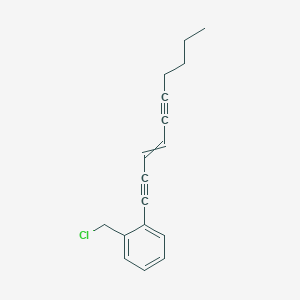
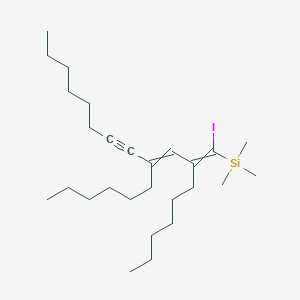
![Phosphonic acid, [bis(4-fluorophenyl)methyl]-, dimethyl ester](/img/structure/B14206284.png)
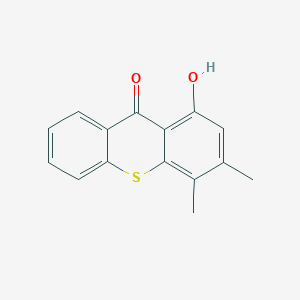
![(1R,4S,6S)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane](/img/structure/B14206297.png)
![[1-(Bromomethyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol](/img/structure/B14206299.png)
